Xylenol orange
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHVTYKPFFVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061819 | |
| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-35-4 | |
| Record name | Xylenol Orange | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xylenol orange | |
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| Record name | Xylenol orange | |
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| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
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| Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylenol orange | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |
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| Record name | XYLENOL ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |
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Synthesis, Modification, and Characterization of Xylenol Orange Derivatives
Advanced Synthetic Routes for Xylenol Orange and its Precursors
The primary route for synthesizing this compound is the Mannich condensation reaction. nih.govwikipedia.org This multi-component organic reaction involves the aminoalkylation of an acidic proton. In the context of this compound synthesis, the key precursors are o-cresolsulfonphthalein (also known as Cresol (B1669610) Red), iminodiacetic acid, and formaldehyde. nih.gov
The reaction mechanism initiates with the formation of an iminium ion from the amine (iminodiacetic acid) and the aldehyde (formaldehyde). byjus.com The Cresol Red molecule, possessing acidic protons, then acts as the nucleophile, attacking the iminium ion. This results in the addition of N,N-di(carboxymethyl)aminomethyl groups onto the cresol rings of the Cresol Red structure. oarjbp.com
Historically, a significant challenge in the synthesis of this compound has been the purity of the final product. Commercial preparations have often been contaminated with significant amounts of semi-xylenol orange (SXO), where only one of the two available reactive sites on the Cresol Red has undergone the Mannich condensation, and unreacted iminodiacetic acid. wikipedia.org Advanced synthetic protocols focus on optimizing reaction conditions (e.g., stoichiometry, temperature, and reaction time) to maximize the yield of the desired disubstituted product. Furthermore, modern purification techniques are crucial. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC using specific mobile phases like perchloric acid-acetone mixtures, has been effectively employed to isolate high-purity this compound from the crude reaction mixture, achieving purities of 90% or higher. nih.govwikipedia.org
Functionalization and Derivatization Strategies for this compound
The versatile chemical structure of this compound allows for its functionalization and integration into larger systems, such as polymers and nanomaterials, to create novel materials with tailored properties.
To overcome challenges such as diffusion in gel matrices, this compound has been chemically conjugated to polymers. A notable strategy involves derivatizing this compound to introduce a reactive group suitable for "click chemistry," a class of highly efficient and specific reactions.
For instance, an alkyne-functionalized this compound derivative can be synthesized. This allows for its facile covalent attachment to a polymer backbone that has been modified with a complementary azide (B81097) group. Poly(vinyl alcohol) (PVA), a water-soluble polymer, is a suitable candidate for this application. The PVA is first modified to introduce azide functionalities. Subsequently, the alkyne-derivatized this compound is conjugated to the azide-modified PVA via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This process securely immobilizes the this compound molecule within the polymer network, creating a stable, functionalized material.
Table 1: Polymer Conjugation of this compound
| Feature | Description |
|---|---|
| Polymer | Poly(vinyl alcohol) (PVA) researchgate.net |
| XO Derivative | Alkyne-functionalized this compound researchgate.net |
| Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net |
| Purpose | Immobilization of XO to prevent diffusion in gel dosimeters researchgate.net |
This compound can be used to functionalize the surface of nanomaterials, imparting its chelating properties to the nanoscale system. Gold nanoparticles (AuNPs) are a prominent example.
This compound functionalized gold nanoparticles (XO-AuNPs) can be prepared through the reduction of a gold precursor, such as chloroauric acid (HAuCl₄), in the presence of this compound. nih.gov In this synthesis, this compound acts as both a reducing agent and a capping agent, stabilizing the newly formed nanoparticles and anchoring its functional groups to their surface. The resulting XO-AuNPs are typically spherical and uniform in size, often in the range of 3-12 nm. nih.gov
The functionalized nanoparticles can then be used in applications like optical sensing. For example, the aggregation of XO-AuNPs induced by the presence of specific metal ions, such as Al³⁺, leads to a distinct color change in the colloidal solution from deep red to blue, which can be monitored spectrophotometrically for quantitative analysis. nih.gov
Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule. This compound has been successfully used as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). researchgate.netsemanticscholar.org
The process involves polymerizing functional monomers and a cross-linker in the presence of the this compound template molecule. A non-covalent approach is typically used, where interactions like hydrogen bonding and electrostatic interactions form a complex between the template and the functional monomers before polymerization. semanticscholar.org
A common formulation involves acrylic acid as the functional monomer, divinylbenzene (B73037) as the cross-linker, and 2,2'-azobisisobutyronitrile (AIBN) as the initiator. researchgate.netsemanticscholar.org The polymerization is carried out, locking the functional monomers in place around the template. Subsequently, the this compound template is removed by washing, leaving behind specific recognition cavities within the rigid polymer matrix that are complementary in shape, size, and functionality to the this compound molecule. semanticscholar.org These MIPs exhibit high selectivity and rebinding efficiency for this compound. researchgate.net
Table 2: Typical Components for this compound MIP Synthesis
| Component | Chemical Name | Role |
|---|---|---|
| Template | This compound | Creates specific binding sites researchgate.netsemanticscholar.org |
| Functional Monomer | Acrylic Acid | Interacts with the template researchgate.netsemanticscholar.org |
| Cross-linker | Divinylbenzene | Forms the polymer network structure researchgate.netsemanticscholar.org |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Starts the polymerization process researchgate.netsemanticscholar.org |
| Solvent | Microemulsion (e.g., CTAB/water/hexane/butanol) | Reaction medium semanticscholar.org |
Spectroscopic and Structural Elucidation of this compound and its Conjugates
A range of spectroscopic and analytical techniques are employed to characterize this compound and its derivatives, confirming their structure and functional integration.
UV-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption peaks in the visible spectrum. In its free form, it typically shows a maximum absorbance peak around 440 nm. researchgate.net Upon complexation with metal ions, a new, strong absorption band appears at a longer wavelength, generally between 570 and 585 nm, which is responsible for its function as a colorimetric indicator. wikipedia.orgresearchgate.netaatbio.com The exact wavelength and intensity of this peak can be influenced by the specific metal ion, pH, and stoichiometry of the complex. researchgate.net
Fluorescence Spectroscopy: this compound is a fluorescent compound with reported excitation maxima at 440 nm and 570 nm, and an emission maximum at 610 nm. wikipedia.org
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and its conjugates. Key vibrational bands include those for O-H (hydroxyl), C=O (carboxyl), C-N (amine), and S=O (sulfonate) groups. When characterizing MIPs, FTIR can confirm the incorporation of the functional monomer into the polymer structure and show shifts in peaks (e.g., the O-H stretching band) after imprinting, indicating interactions between the template and the polymer. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of functionalized materials. For XO-AuNPs, XPS can confirm the presence of elements from this compound (C, N, O, S) on the gold surface and provide information about the binding interactions. nih.gov
Microscopy and Other Techniques: Structural morphology is often elucidated using techniques like Scanning Electron Microscopy (SEM) for MIPs and Transmission Electron Microscopy (TEM) for nanomaterials like XO-AuNPs, which reveals their size, shape, and surface features. nih.govresearchgate.net X-ray Diffraction (XRD) is used to analyze the crystalline structure of nanoparticles. nih.gov
Table 3: Spectroscopic Properties of this compound
| Spectroscopic Technique | Property | Wavelength/Wavenumber | Reference |
|---|---|---|---|
| UV-Visible Absorption | λmax (free form) | ~440 nm | researchgate.net |
| λmax (metal complex) | ~570-585 nm | wikipedia.orgaatbio.com | |
| Fluorescence | Excitation λmax | 440 nm & 570 nm | wikipedia.org |
| Emission λmax | 610 nm | wikipedia.org | |
| FTIR (in MIPs) | O-H stretch shift | 3421 cm⁻¹ (NIP) to 3451-3488 cm⁻¹ (MIP) | researchgate.net |
Coordination Chemistry and Metal Ion Complexation Mechanisms of Xylenol Orange
Thermodynamics and Kinetics of Metal-Xylenol Orange Complex Formation
The formation of metal-Xylenol Orange complexes is governed by specific thermodynamic and kinetic parameters, which dictate the spontaneity, energy changes, and reaction rates of the complexation process. Studies on the complexation of thorium(IV) with Xylenol Orange in aqueous solution at varying temperatures (15-35 °C) and a constant ionic strength of 0.1 mol dm⁻³ sodium perchlorate (B79767) have provided insights into these parameters. Thorium(IV) forms two mononuclear 1:1 species with this compound, identified as ThH(XO) and ThH₂(XO)₂ fishersci.chfishersci.co.uk.
The cumulative stability constants (log β) for these thorium(IV) complexes demonstrate a temperature dependency, generally decreasing with increasing temperature. For instance, log β₁₁₁ for ThH(XO) decreased from 8.58 at 15 °C to 7.42 at 35 °C, while log β₁₂₂ for ThH₂(XO)₂ decreased from 17.09 at 15 °C to 16.33 at 35 °C fishersci.chfishersci.co.uk.
Table 1: Logarithms of Cumulative Stability Constants (log β) for Thorium(IV)-Xylenol Orange Complexes (Ionic Strength = 0.1 mol dm⁻³ NaClO₄) fishersci.chfishersci.co.uk
| Temperature (°C) | log β₁₁₁ (ThH(XO)) | log β₁₂₂ (ThH₂(XO)₂) |
| 15 | 8.58 | 17.09 |
| 20 | 8.13 | 16.84 |
| 25 | 7.89 | 16.64 |
| 30 | 7.64 | 16.49 |
| 35 | 7.42 | 16.33 |
Accompanying these stability constants, thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) have been calculated. For ThH(XO), ΔG was -19.636 kJ mol⁻¹, ΔH was -42.622 kJ mol⁻¹, and ΔS was -77.095 J mol⁻¹ K⁻¹. For ThH₂(XO)₂, the values were ΔG = -41.330 kJ mol⁻¹, ΔH = -27.768 kJ mol⁻¹, and ΔS = 45.486 J mol⁻¹ K⁻¹ at related temperatures fishersci.chfishersci.co.uk.
Table 2: Thermodynamic Parameters for Thorium(IV)-Xylenol Orange Complexes fishersci.chfishersci.co.uk
| Complex | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
| ThH(XO) | -19.636 | -42.622 | -77.095 |
| ThH₂(XO)₂ | -41.330 | -27.768 | 45.486 |
In kinetic studies, this compound has been used as a probe dye to investigate ligand substitution reactions, such as those involving Gd³⁺ complexes with macrocyclic ligands like DOTA and DO3A. This compound forms a well-defined 1:1 stoichiometric complex with Gd³⁺, irrespective of solvent polarity isotope-cmr.com. The binding reaction of Gd³⁺ with DOTA exhibits comparable negative ΔG values in both aqueous buffer and methanol, indicating the spontaneity of the reaction under both conditions isotope-cmr.com.
Furthermore, the adsorption kinetics of this compound onto materials like MIL-101(Cr) have been studied, showing that the process follows a pseudo-second-order kinetic model. Thermodynamic parameters for this adsorption, including free energy, enthalpy, and entropy, were favorable, suggesting a spontaneous and entropically driven process nih.gov.
Stoichiometry and Structural Elucidation of this compound Metal Chelates
This compound is a versatile chelating agent, forming complexes with various metal ions through its multiple coordination sites. The molecule contains iminodiacetic acid groups and phenolate (B1203915) oxygen atoms, which are key binding sites for metal ions guidechem.com.
The stoichiometry of this compound metal chelates varies depending on the metal ion and solution conditions. For instance, thorium(IV) forms two mononuclear 1:1 species, Th(XO) and ThH₂(XO)₂, within the pH range of 2-6 fishersci.chfishersci.co.uk. Gadolinium(III) forms a well-defined 1:1 complex with this compound, a stoichiometry that remains consistent regardless of the solvent's polarity isotope-cmr.com.
With iron(III) ions, this compound can form complexes with multiple stoichiometric ratios. The most commonly reported complexes involve (Fe³⁺)-(XO)₂, (Fe³⁺)-(XO), and (Fe³⁺)₂-(XO) guidechem.com. One study indicated an initial 2:1 (metal:ligand) stoichiometry immediately upon mixing ferric ion with this compound, which transforms to a 1:1 stoichiometry over a 24-hour period nih.gov. Another investigation identified four distinct Fe³⁺-XO complexes with varying stoichiometries, for which equilibrium constants were determined fishersci.com.
This compound also forms 1:1 complexes with various Rare Earth Elements (REEs) nih.gov. The determination of ligand-to-metal ratios in these complexes is often achieved using Job's method of continuous variation, which analyzes changes in absorbance as the mole fraction of metal relative to this compound is varied isotope-cmr.comnih.govamericanelements.com.
The selectivity of this compound for different metal ions is influenced by factors such as ion charge density. This compound can detect Gd³⁺, Tb³⁺, and Zn²⁺ at micromolar concentrations, forming complexes readily. However, it forms complexes with Mn²⁺ and Ca²⁺ only at significantly higher concentrations, a discrepancy attributed to differences in ion charge density nih.govamericanelements.com. For example, the formation constants (log K) for some metal-Xylenol Orange complexes are: Zn-XO (log K = 7.21), Gd-XO (log K = 5.92), and Tb-XO (log K = 6.16) americanelements.com.
Table 3: Formation Constants (log K) for Selected Metal-Xylenol Orange Complexes americanelements.com
| Metal Ion | log K |
| Zn²⁺ | 7.21 |
| Gd³⁺ | 5.92 |
| Tb³⁺ | 6.16 |
Upon complexation with metal ions, this compound undergoes characteristic changes in its absorption spectrum. Typically, complex formation is accompanied by an increase in absorbance at approximately 570 nm and a concomitant decrease in absorbance at around 430 nm fishersci.co.ukamericanelements.com. For instance, with lead(II) ions, this compound forms an orange-red or purple-red complex at pH 6 nih.gov.
Protonation Equilibria and Acidic Dissociation Constants of this compound
This compound is characterized as a weak polybasic acid, capable of undergoing multiple protonation and deprotonation steps in aqueous solution wasteless.bio. Its complex structure allows for the loss of several protons, with some sources suggesting up to six or even nine acidic protons wasteless.biofishersci.ie. Understanding these protonation equilibria is crucial for predicting its behavior and complexation capabilities across different pH ranges.
Experimental and theoretical studies have been conducted to determine the acidic dissociation constants (pKa values) of this compound. The protonation constants (log β) for this compound have been extensively studied. For example, reported cumulative protonation constants include: log β₅ = 40.120, log β₄ = 35.158, log β₃ = 29.102, log β₂ = 21.237, and log β₁ = 11.682 fishersci.ie.
Table 4: Cumulative Protonation Constants (log β) for this compound fishersci.ie
| Protonated Species | log β |
| H₅XO | 40.120 |
| H₄XO | 35.158 |
| H₃XO | 29.102 |
| H₂XO | 21.237 |
| HXO | 11.682 |
Theoretical calculations using methods like ab initio and Density Functional Theory (DFT) have also yielded pKa values that are comparable to experimentally determined ones. For instance, theoretical pKa values reported include pKa₁ = -1.78, pKa₂ = -1.05, and pKa₃ = 0.872 wasteless.bio. These values correspond to the sequential loss of protons from different functional groups within the this compound molecule, with the sulfonyl proton often considered to have the most acidic property wasteless.bio. The equilibrium distribution of various this compound species (e.g., H₅XO, H₄XO, H₃XO, H₂XO) is highly dependent on the pH of the solution fishersci.ch.
Influence of Environmental Parameters on this compound Complexation (e.g., pH, Ionic Strength)
pH Influence: pH plays a critical role by affecting the protonation state of this compound, thereby altering its ability to coordinate with metal ions. The optimal pH range for complex formation varies depending on the specific metal ion. For example, thorium(IV)-Xylenol Orange complexes, such as Th(XO) and ThH₂(XO)₂, are observed to form within a pH range of 2-6 fishersci.chfishersci.co.uk. For the detection of gadolinium(III) ions, this compound is typically employed under slightly acidic buffered conditions, specifically at pH 5.8 nih.govamericanelements.com. Lead(II) ions form an orange-red or purple-red complex with this compound at pH 6, and complexation has also been noted at pH values around 3 ± 0.2 for lead determination nih.govnih.gov. The color change of this compound upon complexation is directly linked to the pH, as different protonated forms of the dye exhibit distinct absorption spectra fishersci.co.ukamericanelements.com.
Ionic Strength Influence: Ionic strength is another crucial parameter that affects metal-ligand interactions by influencing activity coefficients and, consequently, the stability constants of complexes. To ensure consistent and comparable results in complexation studies, ionic strength is often rigorously controlled. For instance, in studies of thorium(IV)-Xylenol Orange complexes, a constant ionic strength of 0.1 mol dm⁻³ was maintained using sodium perchlorate (NaClO₄) fishersci.chfishersci.co.uk. Similarly, kinetic studies involving this compound as a probe dye for lanthanide complexation often maintain a constant ionic strength, for example, 0.016 M.
Other Environmental Factors: Beyond pH and ionic strength, other environmental considerations are vital for accurate studies. It is important to remove trace metal ions from buffers, typically through methods like Chelex-100 treatment, to prevent their interference with the complexation of interest. The choice of buffer system is also critical, as some buffers can interact significantly with metal ions. For studies involving lanthanide ions, buffers like MES (for pH 5.5-6.7) and acetate (B1210297) (for pH 3.5-5.6) are preferred due to their low affinity for most metal ions. In adsorption studies of this compound onto materials like MIL-101(Cr), it was observed that the adsorbed amounts decreased with increasing pH, indicating that electrostatic interactions between the dye and the adsorbent play a significant role in the mechanism nih.gov.
Advanced Analytical Methodologies Employing Xylenol Orange
Spectrophotometric and Colorimetric Quantification Techniques
The pronounced color change that xylenol orange undergoes upon complexation with metal ions and other species forms the basis of numerous sensitive and selective spectrophotometric and colorimetric methods for quantification.
This compound is a well-established chromogenic reagent for the spectrophotometric determination of a wide array of trace metal ions. The formation of stable, colored complexes allows for their quantification even at low concentrations. The reaction conditions, such as pH and the presence of surfactants, are often optimized to enhance sensitivity and selectivity.
The utility of this compound for metal ion determination is summarized in the table below, highlighting the optimal pH, the wavelength of maximum absorbance (λmax) of the complex, and the molar absorptivity, which is a measure of how strongly the complex absorbs light at a specific wavelength.
| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Zirconium | 1.6 - 1.8 | 580 | 5.1 x 10⁴ |
| Aluminum | 3.4 ± 0.1 | 536 | 2.11 x 10⁴ oup.comcapes.gov.br |
| Bismuth | ~1 | 515-520 | - |
| Calcium | - | - | - |
| Cadmium | 6.3 | 575 | - oup.com |
| Zinc | 5.8 - 6.2 | 574 | - scribd.com |
| Lead | 6 | 578 | - asianpubs.org |
| Mercury | 6.1 | 590 | 2.2 x 10⁵ nih.gov |
| Thorium | ~2.5-3.5 | ~570 | - |
| Iron | 1.5 | 585 | 3.4 x 10⁴ jcsp.org.pk |
Data for some metal ions like Bismuth, Calcium, and Thorium are based on established complexometric titration principles, though specific molar absorptivity values under these exact conditions were not detailed in the immediate search results.
Research Findings:
Zirconium: An extraction-photometric method has been developed for the determination of zirconium using a four-component complex of zirconium, this compound, papaverine, and perchlorate (B79767) ions. This method is noted for its high contrast and sensitivity . Another method involves the formation of a colored complex in a dilute perchloric acid medium, with a maximum absorbance at 531 nm osti.gov.
Aluminum: Aluminum forms two red-colored complexes with this compound in a slightly acidic solution, which are in equilibrium. At a pH of 3.4 ± 0.1, the absorbance can be measured at the isosbestic point of 536 mμ, with a molar extinction coefficient of 21100 oup.comcapes.gov.br. The reaction can be slow at room temperature but is accelerated by heating asianpubs.org.
Bismuth: this compound is used as an indicator in the complexometric titration of bismuth, where it forms a colored complex that changes at the endpoint of the titration digicollections.net.
Cadmium: The red cadmium-xylenol orange complex has been studied spectrophotometrically, showing a maximum absorption at 575 mμ at a pH of 6.3. This method is suitable for determining trace amounts of cadmium oup.com.
Zinc: this compound is a reagent for the photometric determination of zinc, forming a red 1:1 complex at a pH between 5.8 and 6.2 scribd.com. In the presence of the cationic surfactant cetylpyridinium (B1207926) chloride, a ternary complex is formed with an absorption maximum at 580 nm nih.gov.
Lead: The simultaneous spectrophotometric determination of zinc, cadmium, and lead is possible using this compound with partial least squares methods. The lead-xylenol orange complex has an absorption maximum at 578 nm at a pH of 6 asianpubs.org. A naked-eye chemical colorimetry method has also been developed for the rapid determination of lead, where an orange-red or purple-red complex is formed at pH 6 tsijournals.com.
Mercury: Mercury(II) reacts with this compound in the presence of bases like hexamine to form a ternary complex with an absorption maximum at 590 nm and a high molar absorptivity of 2.2 x 10⁵ L·mol⁻¹·cm⁻¹ at pH 6.1 nih.gov. The reaction is influenced by the buffering medium nih.gov.
Iron: Iron forms a 1:1 purple-colored complex with this compound in a highly acidic medium (pH 1.5), with an absorbance maximum at 585 nm and a molar absorptivity of 34000 L·mol⁻¹·cm⁻¹ jcsp.org.pknih.gov.
The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely used and sensitive method for the quantification of various peroxides and hydroperoxides. The principle of the assay is based on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by the hydroperoxides present in a sample under acidic conditions. The resulting ferric ions then form a colored complex with this compound, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of hydroperoxide in the sample wikipedia.orgspringernature.com.
The reaction sequence is as follows:
ROOH + Fe²⁺ → RO• + OH⁻ + Fe³⁺
Fe³⁺ + this compound → [Fe³⁺-Xylenol Orange] colored complex
The absorbance of the resulting ferric-xylenol orange complex is typically measured at a wavelength of around 560 nm wikipedia.orgnih.gov. The FOX assay is valued for its simplicity, speed, and high sensitivity, allowing for the detection of hydroperoxides at micromolar concentrations springernature.com. It has been adapted for various applications, including the measurement of lipid hydroperoxides in biological tissues and food samples, as well as protein hydroperoxides wikipedia.orgcancer.gov.
There are different versions of the FOX assay, such as FOX1 and FOX2, which differ in their reagent composition to optimize performance for specific sample types cancer.gov. The method is considered robust and is not significantly affected by environmental factors like oxygen or light levels wikipedia.org.
This compound has also been employed as a reagent for the colorimetric determination of certain non-metallic elements.
Selenium and Tellurium: A sensitive method for the determination of selenium and tellurium has been developed using this compound. In a slightly acidic medium at room temperature, the reagent forms a pink-colored radical cation with selenite (B80905) and tellurite. The resulting species exhibit absorption maxima at 568 nm for selenium and 569 nm for tellurium, with molar absorption coefficients of 2.69 × 10⁴ and 2.82 × 10⁴ L·mol⁻¹·cm⁻¹, respectively. The method has been successfully applied to determine trace amounts of selenium in various samples, including polluted water and plant material researchgate.nettandfonline.combu.edu.eg.
Electrochemical and Titrimetric Applications of this compound
Beyond spectrophotometry, this compound serves as a valuable indicator in complexometric titrations for the determination of numerous metal ions. In these titrations, a solution of the metal ion is titrated with a standard solution of a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). This compound is added to the metal ion solution, where it forms a colored complex. As the titrant (EDTA) is added, it displaces the this compound from the metal ion because EDTA forms a more stable complex. The endpoint of the titration is signaled by a distinct color change, which occurs when all the metal ions have been complexed by the EDTA, leaving the free, uncomplexed form of the this compound indicator digicollections.netresearchgate.net.
This compound is particularly useful for titrations in acidic solutions rxmarine.com. It is employed in the determination of metals such as zinc, cadmium, lead, and bismuth digicollections.netresearchgate.netcdhfinechemical.com. For instance, in the titration of zinc, the solution turns from pink-violet to yellow at the endpoint digicollections.net. Similarly, mercury(II) can be determined by an indirect complexometric titration where an excess of EDTA is added, and the unreacted EDTA is back-titrated with a standard zinc sulfate (B86663) solution using this compound as the indicator researchgate.netchemijournal.com. The determination of aluminum and zirconium in antiperspirants can also be achieved through complexometric titrations with an optical sensor and this compound as the indicator metrohm.com.
High-Throughput Screening Methodologies Utilizing this compound
The properties of this compound that make it suitable for spectrophotometric analysis also lend themselves to high-throughput screening (HTS) applications. HTS involves the rapid, automated testing of large numbers of samples for a specific biological or chemical activity bmglabtech.com.
A prominent example of this compound in HTS is the adaptation of the Ferrous Oxidation-Xylenol Orange (FOX) assay. The FOX assay has been successfully modified for the high-throughput screening of enzyme activity, particularly for oxidases and lipoxygenases (LOXs) nih.govnih.govnih.govwur.nlresearchgate.net. These enzymes produce hydroperoxides as a product of their catalytic activity. By measuring the rate of hydroperoxide formation using the FOX assay in a multi-well plate format, the activity of the enzyme can be rapidly quantified across a large number of samples, for instance, to screen for enzyme inhibitors or to assess the substrate specificity of enzyme variants nih.govnih.govwur.nlresearchgate.net.
The modified FOX assay for HTS offers several advantages, including a broad sample pH range and a quicker assessment compared to other methods. This makes it a reliable and efficient tool for screening large libraries of compounds or enzyme mutants in industrial and research settings wur.nlresearchgate.net.
Xylenol Orange in Biomedical and Biological Research
Xylenol Orange as a Histological and Biological Marker
This compound serves as a valuable tool in histology and biological studies, primarily due to its ability to bind to specific tissue components and its fluorescent properties.
This compound is widely utilized as a vital stain to investigate the processes of calcification, particularly in bone development and repair. sigmaaldrich.com When administered, it is incorporated into newly forming calcified tissues. tandfonline.com This characteristic allows researchers to visualize and track bone growth and mineralization over time. The dye remains fixed in the calcified tissue until the bone mineral is removed. tandfonline.com
In undecalcified histological sections, this compound can be visualized through its fluorescence, similar to tetracyclines. tandfonline.com This fluorescence provides a clear and distinct marker of new bone formation. tandfonline.com Studies have shown that this compound can be used for single or polychrome sequential labeling to differentiate between old and new mineral deposition. tandfonline.comnih.gov For instance, in osteogenic cell cultures, a concentration of 20 μM this compound provides distinct fluorescent staining for mineralized nodules, which corresponds with traditional staining methods like von Kossa and alizarin (B75676) red S. nih.gov
Research on dental implants in rabbits has utilized this compound, along with other bone tracers like Alizarin and Calcein, to observe the different areas of bone deposition around the implants over time. nih.gov Furthermore, studies on collagen scaffolds for bone regeneration have used this compound fluorescence to quantify calcium deposits, demonstrating increased mineralization on functionalized scaffolds compared to native ones. researchgate.net
Table 1: Applications of this compound in Calcification Studies
| Application | Description | Key Findings |
| Bone Growth and Repair | In vivo labeling of newly formed bone to study development and healing processes. sigmaaldrich.comtandfonline.com | Allows for polychrome sequential labeling to distinguish different stages of mineralization. tandfonline.com |
| Osteogenic Cell Cultures | In vitro staining of mineralized nodules to assess osteoblast function. nih.gov | 20 μM concentration effectively stains nodules without causing cellular toxicity. nih.gov |
| Dental Implant Osseointegration | Tracking bone deposition around dental implants. nih.gov | Used alongside other markers to quantify the amount of new bone formation. nih.gov |
| Bone Regeneration Scaffolds | Quantifying mineralization on tissue engineering scaffolds. researchgate.net | Demonstrated a 23% increase in bone mineralization on functionalized implants. researchgate.net |
This compound has been employed in the fluorescent histochemical detection of enzymes like alkaline phosphatase. sigmaaldrich.com Calcium-binding fluorochromes, including this compound and calcein, can be used to localize alkaline phosphatase activity in both immunohistochemistry and in situ hybridization assays. nih.gov This application expands the options for detecting alkaline phosphatase-based signals, allowing for multiplexing with immunofluorescence. nih.gov
This compound in Enzymatic Activity Assays
This compound is a key component in various enzymatic activity assays, particularly those involving the detection of hydroperoxides.
The ferric-xylenol orange complex method is a colorimetric assay used to determine the concentration of hydroperoxides. mdpi.com This assay is applied to measure the activity of oxidases and lipoxygenases, which produce hydroperoxides as a reaction product. mdpi.comresearchgate.net In the presence of a hydroperoxide under acidic conditions, Fe²⁺ ions are oxidized to Fe³⁺, which then forms a complex with this compound, resulting in a colored product that can be quantified spectrophotometrically. mdpi.comnih.gov
This method has been successfully used to screen the activity of enzymes like vanillyl alcohol oxidase (VAO) and eugenol (B1671780) oxidase (EUGO) towards various substrates. mdpi.comsemanticscholar.org A modified ferrous oxidation-xylenol orange (FOX) assay has been developed for high-throughput screening of lipoxygenase (LOX) activity. nih.govnih.gov By adjusting the concentration of perchloric acid in the reagent, the linear detection range for hydroperoxides was expanded, making the assay suitable for a wider range of pH values and for assessing LOX substrate preferences. nih.govnih.gov
Table 2: this compound-Based Assays for Oxidase and Lipoxygenase Activity
| Enzyme | Assay Principle | Key Findings |
| para-Phenol Oxidases (VAO, EUGO) | Detection of hydrogen peroxide using the ferric-xylenol orange complex method. mdpi.comsemanticscholar.org | Identified new substrates for VAO and EUGO and enzyme variants with increased activity. mdpi.comsemanticscholar.orgwur.nl |
| Lipoxygenase (LOX) | Quantification of fatty acid hydroperoxides (FAHPs) using a modified FOX assay. nih.govnih.gov | Expanded linear detection range and applicability across a wide pH range (3 to 10). nih.govnih.gov |
The ferrous oxidation-xylenol orange (FOX) assay is also utilized to measure the activity of peroxiredoxins (Prxs). nih.gov This assay directly monitors the decrease in peroxide concentration as it is consumed by the enzyme. nih.govwfu.edu Under acidic conditions, the remaining peroxides oxidize Fe(II) to Fe(III), which then forms a complex with this compound. nih.gov This method is suitable for various peroxides, including hydrogen peroxide, cumene (B47948) hydroperoxide, and lipid peroxides. nih.gov The FOX assay has been used to assess the dissociation of cumene hydroperoxide as a function of Prx activity and to determine the substrate specificity of different peroxiredoxins. nih.govmdpi.com
The this compound-based assay for hydroperoxide detection provides a rapid and efficient method for screening the substrate specificities of various enzymes. mdpi.comwur.nl For example, it has been used to screen the activity of para-phenol oxidases like VAO and EUGO against a panel of twenty-four potential substrates. mdpi.comsemanticscholar.orgwur.nl This screening led to the identification of novel substrates for these enzymes. mdpi.comsemanticscholar.orgwur.nl Similarly, a modified FOX assay has proven effective in assessing the substrate preferences of lipoxygenases by quantifying different hydroperoxide species. nih.govnih.gov
This compound in Advanced Imaging and Dosimetry
This compound (XO) plays a significant role in advanced imaging and dosimetry, primarily through its application in Fricke gel dosimeters. These systems are instrumental in measuring radiation doses in three dimensions, which is critical for planning and verifying modern radiotherapy treatments.
Fricke Gel Dosimetry for Radiation Measurement
Fricke gel dosimetry is a chemical dosimetry technique that measures the spatial distribution of absorbed radiation doses. researchgate.net The fundamental principle involves the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) within a gel matrix. researchgate.netpolimi.it The concentration of ferric ions produced is directly proportional to the absorbed radiation dose. polimi.it
The addition of this compound to the Fricke solution is a key modification that enhances the utility of this system. nih.gov XO acts as a chelating agent, or complexing agent, for the newly formed Fe³⁺ ions. polimi.itmdpi.com This chelation process results in the formation of a strongly colored purple complex that has a distinct absorption peak in the visible light spectrum, typically around 585 nm. polimi.itmdpi.com The original Fricke solution's absorption peak is in the UV range (302 nm), but the XO-Fe³⁺ complex shifts this to the visible range, allowing for easier and more accessible measurement using optical spectrophotometry or optical computed tomography (CT). nih.gov
The dose response of the Fricke-Xylenol orange-gelatin (FXG) dosimeter is generally linear up to a certain dose, often around 25-40 Gy. polimi.itresearchgate.net The sensitivity of the dosimeter can be influenced by the concentration of its chemical components, including ferrous ammonium (B1175870) sulfate (B86663) (FAS) and XO itself. nih.govresearchgate.net Researchers have conducted systematic investigations to optimize the chemical composition to achieve high resolution and sensitivity, particularly for low-dose applications relevant to clinical radiology. nih.gov
| Component | Typical Concentration | Function | Reference |
|---|---|---|---|
| Ferrous Ammonium Sulfate (FAS) | 0.5 mM - 1.0 mM | Source of Fe²⁺ ions for oxidation | researchgate.net |
| This compound (XO) | 0.15 mM - 0.2 mM | Chelates Fe³⁺ to form a colored complex | nih.govresearchgate.net |
| Sulfuric Acid (H₂SO₄) | 25 mM - 50 mM | Provides an acidic medium for the reaction | polimi.itresearchgate.net |
| Gelatin or PVA | 3.0% (gelatin) | Tissue-equivalent matrix to stabilize the dose distribution | researchgate.net |
| Property | Value | Description | Reference |
| Absorption Peak | ~585 nm | Wavelength for measuring the XO-Fe³⁺ complex | polimi.itmdpi.com |
| Linear Dose Response | Up to 25 Gy | Range of linear relationship between absorbance and dose | researchgate.net |
Addressing Diffusion Limitations in Dosimetric Systems
A significant challenge in Fricke gel dosimetry is the spatial instability of the dose information caused by the diffusion of ions within the gel matrix. wikipedia.orgscispace.com After irradiation, the ferric ions (Fe³⁺) and the resulting XO-Fe³⁺ complex are not permanently fixed and can move through the gel. mdpi.comscispace.com This diffusion blurs the dose distribution over time, limiting the accuracy of the dosimeter and the window between irradiation and analysis. scispace.com
To overcome this critical limitation, researchers have focused on methods to immobilize the XO indicator. One promising approach involves chemically conjugating, or bonding, the this compound molecule directly to the polymer chains of the gel matrix, such as polyvinyl alcohol (PVA). scispace.comresearchgate.net By creating a PVA-bound XO, the diffusion of the XO-Fe³⁺ complex is significantly reduced because the indicator is now part of the larger, less mobile polymer structure. scispace.comscispace.com
Studies have demonstrated the effectiveness of this strategy. Dosimeters created with functionalized this compound-PVA (XOPVA) show very little loss of image quality due to diffusion, even 18 hours after irradiation. scispace.comnih.gov Research comparing different gel formulations has quantified the reduction in the diffusion rate. For instance, a gel incorporating XOPVA showed a significant improvement over previously reported gelatin-based Fricke gel dosimeters. nih.gov
| Dosimeter Type | Key Feature | Measured Diffusion Rate (mm²/h) | Reference |
|---|---|---|---|
| Standard Gelatin Fricke Gel | XO physically dispersed in gelatin | 0.239 | scispace.com |
| XOPVA Gel Dosimeter | XO chemically bonded to PVA matrix | 0.132 | scispace.comnih.gov |
Magnetic Resonance Imaging (MRI) Contrast Agent Development (indirect applications)
While this compound is not itself an MRI contrast agent, its use in Fricke gel dosimetry represents an important indirect application in the broader field of MRI. Fricke gels containing XO are used to obtain three-dimensional spatial dose information, and one of the primary methods for "reading out" this information is through Magnetic Resonance Imaging (MRI). wikipedia.org
The radiation-induced conversion of ferrous (Fe²⁺) to ferric (Fe³⁺) ions alters the nuclear magnetic resonance (NMR) relaxation properties of the water protons in the gel. wikipedia.org Specifically, the paramagnetic Fe³⁺ ions shorten the spin-lattice (T1) and spin-spin (T2) relaxation times of the surrounding water. This change in relaxation rates can be quantitatively measured by MRI, creating a 3D map of the radiation dose. The development of MRI contrast agents is based on similar principles, where paramagnetic ions (most commonly gadolinium(III)) are used to alter the relaxation times of water to enhance image contrast. nih.gov
Therefore, the study of Fricke-Xylenol orange gels with MRI provides a valuable platform for understanding and quantifying the effects of paramagnetic ions on MR signals in a tissue-equivalent medium. researchgate.netwikipedia.org This research contributes to the fundamental knowledge base that underpins the development and optimization of MRI techniques and, by extension, the application of contrast agents for diagnostic imaging.
This compound in Molecular Diagnostics (e.g., Colorimetric RT-LAMP)
Beyond dosimetry, this compound has found a valuable application in molecular diagnostics as a colorimetric indicator for nucleic acid amplification tests, specifically Loop-Mediated Isothermal Amplification (LAMP). The Reverse Transcription LAMP (RT-LAMP) method allows for the rapid and sensitive detection of RNA from pathogens. mdpi.comnih.gov
The operating principle of XO in this context is based on a pH change. The LAMP reaction, which synthesizes a large amount of DNA, releases hydrogen ions (H⁺) as a byproduct of dNTP incorporation. nih.gov This release of H⁺ causes a decrease in the pH of the reaction solution. nih.gov this compound is a pH-sensitive dye that exhibits a distinct color change in response to this acidification. mdpi.com In a typical RT-LAMP-XO assay, the initial reaction mixture is buffered to a specific pH (e.g., pH 6.7) where XO appears purple or violet. mdpi.comresearchgate.net If the target nucleic acid is present and amplification occurs, the resulting drop in pH causes the XO indicator to change color to yellow. mdpi.comnih.gov This provides a simple, naked-eye readout that eliminates the need for complex instrumentation. nih.gov
This method has been successfully developed for the detection of various pathogens, offering a rapid, specific, and cost-effective alternative to methods like qPCR, especially in resource-limited settings. mdpi.com
Environmental Applications and Remediation Studies of Xylenol Orange
Adsorptive Removal of Xylenol Orange from Aqueous Solutions
Adsorption has been widely investigated as a cost-effective and efficient method for the removal of this compound from water. This process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
The study of adsorption kinetics is crucial for understanding the rate of dye uptake and the underlying mechanism of the adsorption process. For this compound, several studies have indicated that the adsorption process is well-described by the pseudo-second-order kinetic model. aip.orgscirp.org This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. For instance, the adsorption of XO onto nano ZnO particles was found to follow this model, indicating a chemisorption-type process. aip.orgresearchgate.net
Thermodynamic parameters, including Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process. Studies on the adsorption of this compound onto various adsorbents have revealed important thermodynamic characteristics. For example, the adsorption of XO on nano ZnO was found to be an exothermic process, as indicated by a negative ΔH° value (-0.115 kJ mol⁻¹). aip.org The positive value of ΔS° (0.053 Jmol⁻¹K⁻¹) in the same study suggests increased randomness at the solid-liquid interface during adsorption. aip.org Similarly, another study reported an exothermic adsorption process with a ΔH° of -5.644 kJ/mol and a positive ΔS° of 0.0108 J mol⁻¹ K⁻¹, further supporting the increased randomness at the interface. researchgate.net The spontaneous nature of the adsorption of XO on expansion graphite (B72142) has also been reported. scirp.orgscispace.com
Table 1: Thermodynamic Parameters for this compound Adsorption
| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|
| Nano ZnO | -0.115 | 0.053 | Exothermic, Increased Randomness | aip.org |
| Nano ZnO | -5.644 | 0.0108 | Exothermic, Increased Randomness | researchgate.net |
| MIL-101(Cr) | Favorable | Favorable | Spontaneous | researchgate.net |
| Expansion Graphite | <20 (Activation Energy) | - | Spontaneous, Physical Adsorption | scirp.orgscispace.com |
In recent years, there has been a growing interest in utilizing sustainable and cost-effective materials as adsorbents for dye removal. These materials are often derived from waste products or are abundantly available in nature. For the removal of this compound, various sustainable adsorbents have been investigated.
One such material is expansion graphite (EG), which has shown good adsorption capacity for XO. scirp.orgscispace.com Studies have demonstrated that the adsorption process is spontaneous and primarily physical. scirp.orgscispace.com Another promising sustainable approach involves the use of nanostructured cellulose-based materials. These materials, derived from biomass, offer a high surface area and can be modified to enhance their adsorption capabilities for dyes like this compound. The use of such materials aligns with the principles of a circular economy by valorizing waste streams. researchgate.net Furthermore, chitin, a biopolymer, has been studied for the adsorption of anionic dyes, including this compound, with its effectiveness being pH-dependent. researchgate.net
Catalytic and Photocatalytic Degradation of this compound Dye
Catalytic and photocatalytic degradation processes are advanced oxidation processes (AOPs) that have proven effective in breaking down the complex structure of this compound into simpler, less harmful compounds. spiedigitallibrary.orgresearchgate.net
Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents. spiedigitallibrary.orgresearchgate.net These radicals can non-selectively attack and mineralize organic pollutants like this compound. spiedigitallibrary.org The photo-Fenton process, a type of AOP, has been successfully employed for the degradation of XO. For example, magnetic Fe₃O₄ nanospheres have been used as a catalyst in a Fenton-like system to efficiently degrade this compound. science.gov Another study utilized a composite of Fe₃O₄ nanospheres and biomass in a loaded column for the photo-Fenton degradation of XO. science.gov These methods are advantageous as they can lead to the complete mineralization of the dye into CO₂, H₂O, and inorganic ions. spiedigitallibrary.org
The development of efficient and stable photocatalysts is central to the advancement of AOPs for dye remediation. Iron(III) oxide (Fe₃O₄) nanospheres have emerged as a promising catalyst due to their magnetic properties, which allow for easy separation and reuse. Porous Fe₃O₄ nanospheres have demonstrated high catalytic activity for the degradation of this compound in the presence of H₂O₂. researchgate.netdokumen.pub The degradation reaction was found to follow first-order kinetics. researchgate.net These superparamagnetic nanoparticles also exhibit rapid and efficient adsorption of this compound. psecommunity.org
Zinc oxide (ZnO) nanoparticles are another widely studied photocatalyst for the degradation of this compound. ifmo.ru Their effectiveness stems from their ability to generate electron-hole pairs under UV or solar irradiation, leading to the formation of ROS. ifmo.ru Studies have shown that ZnO nanoparticles, synthesized through various methods like mechanochemical and hydrothermal routes, can completely mineralize this compound under natural sunlight. ifmo.ru The photocatalytic efficiency of ZnO can be further enhanced by creating nanocomposites, such as with reduced graphene oxide (rGO) and silver (Ag), which can trigger visible light activity. researchgate.net
Table 2: Performance of Novel Photocatalysts in this compound Degradation
| Photocatalyst | Degradation Efficiency | Conditions | Reference |
|---|---|---|---|
| Fe₃O₄ Nanospheres | Efficient degradation | Fenton-like system | science.gov |
| Porous Fe₃O₄ Nanospheres | 95% in 45 min | With H₂O₂ | researchgate.net |
| ZnO Nanoparticles (hydrothermal) | 100% in 6 hours | Natural sunlight, pH 11 | ifmo.ru |
| ZnO-GCN Nanocomposite | 99% in 180 minutes | Solar radiation, pH 8, 1.5 g/L catalyst | spiedigitallibrary.org |
| CdFe₂O₄/Al₂O₃ Nanocomposite | 92.29% in 30 min | UV light | deepdyve.com |
The efficiency of photocatalytic degradation of this compound is significantly influenced by various environmental factors, including the pH of the solution and the dosage of the catalyst.
The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption and degradation process. For the degradation of this compound using a ZnO-GCN nanocomposite, the optimal pH was found to be 8. spiedigitallibrary.org In acidic conditions, the efficiency can decrease due to the dissolution of the catalyst, while in highly alkaline conditions, an excess of hydroxyl ions can compete with the dye for active sites on the catalyst surface. spiedigitallibrary.orgdokumen.pub
The catalyst dosage is another critical parameter. An increase in catalyst dosage generally leads to an increase in the number of active sites available for photocatalysis, thus enhancing the degradation rate. However, beyond an optimal dosage, the degradation efficiency may decrease due to increased turbidity of the solution, which can scatter light and reduce its penetration. For the degradation of XO using a ZnO-GCN nanocomposite, the optimal catalyst dose was determined to be 1.5 g L⁻¹. spiedigitallibrary.org Similarly, for ZnO nanoparticles, optimal dosages of 125-150 mg per 100 ml of dye solution have been reported for complete degradation. ifmo.ru
Computational and Theoretical Investigations of Xylenol Orange
Quantum Mechanical Studies of Xylenol Orange Speciation
Quantum mechanical studies have been instrumental in unraveling the speciation of this compound in aqueous solutions, particularly focusing on its acidic dissociation constants (pKa values). This compound is a weak polybasic acid with multiple ionizable groups, and its low solubility in water presents a challenge for experimental pKa determination ajol.inforesearchgate.netajol.info.
Researchers have employed high-level ab initio (e.g., PM3) and Density Functional Theory (DFT) methods, such as Hartree-Fock (HF) and B3LYP with the 6-31+G(d) basis set, alongside Self-Consistent Reaction Field (SCRF) methods, to calculate the pKa values of this compound ajol.inforesearchgate.netajol.info. These computational approaches consider various ionization reactions and equilibria in water, forming the theoretical basis for pKa calculations ajol.infoajol.info.
A study by Kiani et al. demonstrated that the calculated pKa values for this compound show comparable agreement with experimentally determined values, validating the predictive power of these theoretical methods for indicators and other important molecules ajol.inforesearchgate.netajol.info. The deprotonation sequence of this compound has also been investigated, revealing the order in which protons are lost from different functional groups. For instance, the proton of the sulfonyl group has been identified as having the most acidic property. Subsequent deprotonations occur from hydroxyl and carboxyl groups ajol.info.
The calculated and experimental pKa values for this compound are summarized in the table below, illustrating the close correspondence between theoretical predictions and empirical data ajol.info:
| Ionization Step | Calculated pKa (B3LYP/6-31G(d)) ajol.info | Experimental pKa ajol.info |
| pKa1 | -1.78 | -1.74 |
| pKa2 | -1.05 | -1.09 |
| pKa3 | 0.872 | 0.76 |
DFT and Ab Initio Calculations of this compound Properties in Solution
Beyond speciation, DFT and ab initio calculations are extensively utilized to determine various intrinsic properties of this compound in solution. These methods provide insights into the electronic structure, stability, and reactivity of the compound and its different protonated/deprotonated forms.
Specific computational methodologies, including ab initio (PM3) and DFT (HF, B3LYP/6-31+G(d)), are employed to calculate the total energies of this compound species—cationic, neutral, and anionic—in aqueous environments ajol.inforesearchgate.netajol.info. The Self-Consistent Reaction Field (SCRF) method is often incorporated to account for solvation effects, which are crucial for accurately modeling properties in solution researchgate.netajol.info.
Such calculations enable a deeper understanding of the acid-base properties of this compound and the functional mechanisms of its ionizable groups at a molecular level researchgate.net. While direct numerical data for all structural properties of this compound were not explicitly detailed in the provided snippets, these computational techniques are capable of determining parameters such as atomic charges, bond lengths, angles, and dihedral angles, providing a comprehensive structural and electronic characterization of the molecule in its various forms researchgate.net. This theoretical framework is vital for predicting how this compound behaves under different pH conditions and its propensity to interact with other chemical species.
Modeling of this compound Metal Ion Interactions and Complex Structures
This compound is well-known for its ability to form colored chelates with a wide range of metal ions, making it a valuable indicator in complexometric analysis ajol.inforxmarine.com. Computational modeling plays a crucial role in understanding the nature of these metal-ligand interactions and the resulting complex structures.
This compound possesses iminodiacetic acid groups and phenolate (B1203915) oxygen atoms, which serve as key binding sites for metal ions, enabling the formation of stable complexes through a π-electron conjugated system mdpi.com. Studies have investigated the stoichiometry and structure of these complexes. For instance, with ferric ions (Fe³⁺), this compound can form complexes with different stoichiometric ratios, including (Fe³⁺)-(XO)₂, (Fe³⁺)-(XO), and (Fe³⁺)₂-(XO) mdpi.com. The specific complex formed is dependent on the relative concentrations of the metal ion and this compound in the solution mdpi.com.
Computational models, often combined with experimental techniques like spectrophotometry, help to identify and characterize these distinct complexes and their absorption spectra mdpi.comscience.gov. The binding of metal ions, such as Fe³⁺, to this compound induces a color change (e.g., from yellow-orange to violet), which is a direct consequence of alterations in the electronic structure of the chromophore upon complexation mdpi.com.
Furthermore, this compound has been utilized as a model system in theoretical studies to investigate general metal-ligand complexation phenomena, such as its reaction with zinc(II) ions to determine equilibrium constants and understand the influence of ionic strength rsc.org. These computational insights into the coordination environment, binding energies, and structural geometries of this compound-metal complexes are fundamental for optimizing its use in analytical applications and for designing new chelating agents with tailored specificities.
Emerging Research Directions and Advanced Sensing Platforms with Xylenol Orange
Development of Xylenol Orange-Based Sensor Technologies
The inherent chromogenic properties of this compound make it an attractive candidate for developing highly sensitive and selective sensor technologies. Its ability to undergo distinct color changes in response to specific analytes, often facilitated by coordination with metal ions, is being harnessed in innovative ways.
pH-Sensitive Sensor Arrays for Biological System Characterization (e.g., Bacterial Identification)
This compound has been successfully employed in the development of pH-sensitive sensor arrays for the identification of bacteria and the differentiation of probiotic drinks. This approach capitalizes on the varying amounts of acidic byproducts generated by different bacteria during their metabolism of carbon sources. A sensor array can be constructed using this compound in combination with various metal ions, which act as pH-sensitive probes. nih.govnih.govinnexscientific.com
In one notable study, a five-sensor array was developed using a blend of this compound and five different metal ions: Manganese(II) (Mn²⁺), Cobalt(II) (Co²⁺), Nickel(II) (Ni²⁺), Copper(II) (Cu²⁺), and Zinc(II) (Zn²⁺). nih.govnih.govinnexscientific.com Significant absorbance variations were observed at 570 nm or 580 nm within a pH range of 4 to 7, enabling the characterization of bacterial metabolism. nih.govnih.gov This array effectively differentiated seven distinct bacterial species. nih.govinnexscientific.com Furthermore, the specific combination of this compound with Cobalt(II) was demonstrated to successfully identify six different bacterial mixtures and five types of probiotic drink products, highlighting its potential for practical applications in bacterial identification. nih.govnih.govinnexscientific.com
| Sensor Array Component | Analyte/Application | Observed Change | Wavelength (nm) |
|---|---|---|---|
| This compound + Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Differentiation of 7 bacterial species via metabolic pH changes | Absorbance variation | 570 or 580 |
| This compound + Co²⁺ | Identification of 6 bacterial mixtures and 5 probiotic drinks | Absorbance variation | 570 or 580 |
Sol-Gel Based Sensor Systems
The sol-gel technology offers a versatile platform for immobilizing organic and biological recognition elements within an optically clear, mechanically, and thermally stable inorganic oxide matrix. nih.govwikipedia.org this compound has been successfully incorporated into sol-gel films to create optical sensing materials. nih.gov These this compound-doped sol-gel films have demonstrated selective and sensitive detection capabilities for Bismuth(III) (Bi³⁺) ions. nih.govwikipedia.org Key characteristics of these sol-gel based sensors include low leaching of the indicator, fast response times, and extended operational lifetimes. nih.govwikipedia.org For instance, sol-gel thin films (less than 1 µm thick) coated on glass slides, prepared using tetramethoxysilane (B109134) (TMOS) as a precursor, nitric acid catalysis, and an optimized water:alkoxide ratio, were found to be highly suitable for Bismuth(III) sensing. wikipedia.org The formation of the Bismuth(III)-immobilized this compound complex was monitored spectrophotometrically at 515 nm, and the sensor could be regenerated by flowing a chloride ion solution. wikipedia.org This technology has been applied for the determination of Bismuth(III) in pharmaceutical products, showcasing its potential in analytical applications. wikipedia.org
Optical and Surface Plasmon Resonance (SPR) Sensors Utilizing Functionalized Nanoparticles
Functionalized nanoparticles, particularly gold nanoparticles (AuNPs), have emerged as powerful tools in optical and Surface Plasmon Resonance (SPR) sensing due to their unique tunable optical properties. americanelements.com this compound has been successfully functionalized onto gold nanoparticles (XO-AuNPs) to develop selective and sensitive optical sensors for the detection of Aluminum(III) (Al³⁺) in water. americanelements.com These XO-AuNPs are typically prepared by reducing hydrochloroauric acid (HAuCl₄) in the presence of this compound, resulting in spherical nanoparticles with uniform sizes ranging from 3 to 12 nm. americanelements.com
The sensing mechanism relies on the interaction between Al³⁺ ions and the XO-AuNPs, which induces aggregation of the nanoparticles through an analyte-induced cross-linkage mechanism. americanelements.com This aggregation leads to a distinct visual color change of the colloidal solution from deep red to blue, accompanied by changes in the characteristic absorption peaks. americanelements.com The ratio of absorbance at 550 nm to 515 nm (A₅₅₀nm/A₅₁₅nm) is utilized to quantify the concentration of Aluminum(III). americanelements.com This method has demonstrated a linear response for Al³⁺ concentrations ranging from 50 to 300 ppb, with a detection limit of 12 ppb in drinking water samples, showing minimal interference from other common transition metal ions and anions. americanelements.com
| Sensor Type | Functionalization/Nanoparticle | Target Analyte | Linear Detection Range | Detection Limit | Color Change (Visual) |
|---|---|---|---|---|---|
| Optical/SPR Sensor | This compound functionalized Gold Nanoparticles (XO-AuNPs) | Aluminum(III) (Al³⁺) | 50-300 ppb | 12 ppb | Deep red to blue |
Exploration of Aggregation-Induced Emission (AIE) Properties for Dual-Mode Sensing
Traditionally, triphenylmethane (B1682552) dyes like this compound are known for their colorimetric properties but are often non-fluorescent, which can limit their sensing applications. However, recent research has uncovered that this compound exhibits Aggregation-Induced Emission (AIE) properties. This discovery is significant as it transforms this compound from a purely colorimetric dye into a colorimetric/fluorescent dual-mode AIE dye.
Integration of this compound into Microfluidic and Miniaturized Analytical Devices
The miniaturization of analytical systems into microfluidic devices offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability. This compound has been effectively integrated into such miniaturized platforms.
One notable application involves the use of this compound in polydimethylsiloxane (B3030410) (PDMS) microfluidic devices. These devices incorporate an integrated optical sensor for the on-chip determination of Zinc(II) (Zn²⁺) in pharmaceutical samples. The system leverages the colorimetric reaction between Zinc(II) and this compound in an acetate (B1210297) buffer at pH 5.5. This miniaturized analytical system provides a convenient and green chemistry-compatible method for quantifying Zinc(II) over a wide dynamic range of 0.2–2.5 µg mL⁻¹, demonstrating good linearity (R² 0.9940).
Beyond chip-based systems, this compound has also found utility in paper-based microfluidic analytical devices (µPADs). Paper-based platforms are particularly attractive due to their extremely low cost, ubiquity, and inherent capillary action for fluid transport without external pumps. The integration of this compound into a paper matrix allows for colorimetric analysis in these miniaturized, portable, and often equipment-free devices, contributing to the development of low-cost, rapid, and user-friendly analytical tools.
Q & A
Q. How is Xylenol Orange utilized in detecting lipid hydroperoxides, and what methodological considerations are crucial for ensuring assay accuracy?
this compound is employed in the ferrous oxidation-xylenol orange (FOX) method to quantify lipid hydroperoxides via formation of a Fe³⁺-xylenol orange complex. Critical parameters include:
- pH control : Acidic conditions (e.g., 25 mM H₂SO₄) to stabilize the complex .
- Interference mitigation : Avoid chelators (e.g., EDTA) that compete for Fe³⁺ and chromophores that overlap absorbance spectra .
- Calibration : Use hydrogen peroxide standards (0–50 μM H₂O₂ equivalents) and measure absorbance at 560 nm .
- Reagent composition : Optimize this compound concentration (100 μM) and include antioxidants like BHT to prevent artifact formation .
Q. What are the fundamental principles behind using this compound as a metallochromic indicator in complexometric titrations?
this compound acts as a pH-dependent indicator, forming colored complexes with metal ions (e.g., Bi³⁺, Fe³⁺). Key steps include:
Q. How is this compound integrated into protocols for measuring oxidative stress biomarkers like H₂O₂ in biological samples?
The assay involves:
- Sample preparation : Acidic extraction (e.g., 5% trichloroacetic acid) to stabilize H₂O₂ .
- Reaction conditions : Mix sample with this compound (100 μM), Fe²⁺ (250 μM), and H₂SO₄ (25 mM) to form the Fe³⁺-xylenol orange complex .
- Quantification : Absorbance at 560 nm, calibrated against H₂O₂ standards (0–100 μM), with results expressed as μmol H₂O₂ equivalents/L .
Q. What are the limitations of this compound in spectrophotometric analyses, and how can researchers address them?
Limitations include:
- Interference from chromophores : Correct via baseline subtraction at 600 nm or use differential spectra .
- Low reproducibility : Standardize reagent purity (e.g., ≥95% this compound) and pre-treat samples to remove competing ions (e.g., Ca²⁺, Mg²⁺) .
- pH sensitivity : Maintain strict pH control (±0.1 units) using buffered systems .
Advanced Research Questions
Q. What factors contribute to contradictory data when using this compound in complexometric titrations with multiple metal ions, and how can these be methodologically resolved?
Contradictions arise from:
- Metal competition : Bi³⁺ (log K = 27.94) outcompetes Fe³⁺ (log K = 25.1) for this compound. Solution: Sequential masking (e.g., ascorbic acid for Fe³⁺ reduction) and pH-selective titration .
- Kinetic instability : Rapid decomplexation of Fe³⁺-xylenol orange. Solution: Use stopped-flow kinetics to monitor transient species and validate endpoints via chronocoulometry .
Q. How can researchers optimize this compound-based assays for high-throughput screening of lipid peroxidation in heterogeneous samples?
Optimization strategies include:
- Microplate adaptation : Reduce reaction volume to 50–100 μL and use automated pipetting for reproducibility .
- Interference correction : Include blank wells with chelators (e.g., EDTA) to subtract non-specific absorbance .
- Data normalization : Express results as % inhibition relative to control (IC₅₀) using Intralipid® as a standardized lipid substrate .
Q. What mechanistic insights have been gained from studying the electrochemical reduction behavior of this compound in aqueous media?
Cyclic voltammetry reveals:
- Reduction pathway : A two-electron transfer (ECEC mechanism) at pH 2.3, producing a reversible wave at −0.45 V (vs. Ag/AgCl) .
- pH dependence : At pH > 4, the reduction becomes irreversible due to protonation changes in the sulfonated aromatic rings .
Q. How do ionic strength and dye selection influence kinetic measurements in metal-ligand complexation studies using this compound?
- Ionic strength : Elevated ionic strength (I > 0.1 M) destabilizes the Fe³⁺-xylenol orange complex, reducing absorbance by ~40%. Use low-ionic matrices (I ≤ 0.016 M) for reliable kinetics .
- Dye comparison : this compound’s weaker binding (vs. arsenazo III) allows faster decomplexation (k₁ ≈ 10 s⁻¹), making it ideal for monitoring rapid ligand-exchange reactions .
Q. What novel applications of this compound have emerged in non-conventional research areas, such as MRI or gel dosimetry?
- MRI applications : this compound-Fricke-benzoic acid gels serve as tissue-equivalent phantoms. Key parameters:
Q. How can researchers reconcile discrepancies in reported oxidation mechanisms of this compound-Fe³⁺ complexes by hydrogen peroxide?
Recent studies propose:
- Decoloration mechanism : H₂O₂ oxidizes the Fe³⁺-xylenol orange complex via hydroxyl radical intermediates, validated by EPR spin trapping .
- pH dependency : At pH 3.5, the reaction follows pseudo-first-order kinetics (k = 0.12 min⁻¹), while alkaline conditions favor non-radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
